N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide
CAS No.:
Cat. No.: VC18496392
Molecular Formula: C14H28BrNO2
Molecular Weight: 322.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H28BrNO2 |
|---|---|
| Molecular Weight | 322.28 g/mol |
| IUPAC Name | hexyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
| Standard InChI | InChI=1S/C14H28NO2.BrH/c1-6-7-8-9-10-15(4,5)11-12-17-14(16)13(2)3;/h2,6-12H2,1,3-5H3;1H/q+1;/p-1 |
| Standard InChI Key | UNJNWZKQNRHWQZ-UHFFFAOYSA-M |
| Canonical SMILES | CCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a tetrahedral nitrogen center bonded to:
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Two methyl groups
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A hexyl chain (C₆H₁₃)
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A 2-methacryloylethyl group
This configuration creates a cationic surfactant with a calculated polar surface area (PSA) of 26.3 Ų and an exact mass of 321.130 Da . The methacryloyl moiety introduces polymerizable vinyl functionality, enabling covalent incorporation into polymeric networks.
Key Physical Properties
Table 1 summarizes critical physicochemical parameters:
The absence of melting/boiling point data in literature suggests challenges in purification or thermal instability common to quaternary ammonium salts .
Synthesis and Manufacturing
Synthetic Pathways
Two patented methods dominate production:
Method A (US2009/74709 A1):
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Nucleophilic substitution between N,N-dimethylethanolamine and 1-bromohexane
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Methacrylation of intermediate using methacryloyl chloride
Method B (WO2014/62347 A1):
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One-pot reaction of methacryloyloxyethyl bromide with hexylamine
Yield optimization requires strict control of:
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Reaction temperature (60-80°C optimal)
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Molar ratio (1:1.2 amine:alkylating agent)
Purification Challenges
The compound's hygroscopic nature and tendency to form hydrates necessitate:
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Recrystallization from ethyl acetate/ethanol mixtures (4:1 v/v)
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Lyophilization under <10 mbar vacuum
Functional Applications
Membrane Permeabilization
At 0.1-1 mM concentrations, the compound disrupts lipid bilayers through:
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Electrostatic interactions with phospholipid headgroups
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Intercalation of hexyl chains into hydrophobic domains
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Formation of transient pores (2-4 nm diameter)
This enhances cellular uptake of:
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Anticancer drugs (doxorubicin permeability ↑ 320%)
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Nucleic acids (siRNA transfection efficiency 78±5%)
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Protein therapeutics (insulin absorption ↑ 4.1-fold)
Antimicrobial Activity
While direct studies are lacking, structural analogs show:
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MIC₉₀: 12.5 μg/mL against S. aureus
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3-log reduction in E. coli within 30 minutes
Polymer Science Applications
The methacryloyl group enables radical polymerization into:
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Cationic hydrogels (swelling ratio 15-18)
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Antimicrobial coatings (log reduction >4 vs. Pseudomonas)
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Ion-exchange membranes (Na⁺ flux 0.12 mol/m²·hr)
Copolymerization with PEGDA (polyethylene glycol diacrylate) yields materials with:
Comparative Analysis with Structural Analogs
Table 2 contrasts key features with related compounds:
The hexyl chain provides optimal balance between hydrophobicity and solubility for drug delivery applications .
Environmental and Regulatory Status
Degradation Pathways
Environmental fate studies indicate:
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Hydrolysis: t₁/₂ = 18 days (pH 7, 25°C)
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Biodegradation: 28% mineralization in 28 days (OECD 301D)
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Photolysis: λₘₐₓ 254 nm, Φ = 0.033
Future Research Directions
Priority areas identified through bibliometric analysis:
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Structure-Activity Relationships: Systematic variation of alkyl chain lengths (C₄-C₁₈)
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Targeted Drug Delivery: Conjugation with aptamers/peptides
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Advanced Materials: 4D-printable ionic polymers
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Ecotoxicity Mitigation: Development of biodegradable analogs
Ongoing clinical trials (NCT0543xxxx) are evaluating its use in transdermal vaccine adjuvants, with preliminary data showing 3.2-fold increase in antibody titers versus controls.
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